molecular formula C11H16ClNO2 B1342843 Benzyl 2-amino-2-methylpropanoate hydrochloride CAS No. 60421-20-7

Benzyl 2-amino-2-methylpropanoate hydrochloride

Cat. No. B1342843
CAS RN: 60421-20-7
M. Wt: 229.7 g/mol
InChI Key: OXUUEIDXKLFLER-UHFFFAOYSA-N
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Description

Benzyl 2-amino-2-methylpropanoate hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and methodologies that could be relevant to its synthesis and properties are discussed. For instance, the synthesis of optically active amino acids and their derivatives is a topic of interest in several papers, which could provide insights into the synthesis of similar compounds like Benzyl 2-amino-2-methylpropanoate hydrochloride .

Synthesis Analysis

The synthesis of related compounds often involves resolution of racemic mixtures, as seen in the optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid using cinchonidine . Additionally, the synthesis of amino amide salts derived from 2-(aminomethyl)benzimidazole and α-amino acids involves condensation reactions . These methods could potentially be adapted for the synthesis of Benzyl 2-amino-2-methylpropanoate hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Molecular structures and geometries of related compounds have been optimized using computational methods such as the B3LYP density functional theory method . Such techniques could be employed to predict and analyze the molecular structure of Benzyl 2-amino-2-methylpropanoate hydrochloride, providing insights into its conformation and stability.

Chemical Reactions Analysis

The papers discuss various chemical reactions, including the formation of azo-benzoic acids and their tautomerism , as well as the alkylation of amino acid esters . These reactions are indicative of the types of chemical transformations that could be relevant to Benzyl 2-amino-2-methylpropanoate hydrochloride, such as its potential to participate in condensation or alkylation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using techniques like NMR, IR spectroscopy, and X-ray diffraction . These methods could be applied to Benzyl 2-amino-2-methylpropanoate hydrochloride to determine its solubility, melting point, and other relevant properties. Additionally, the interaction of methyl benzoate with amino acids suggests that Benzyl 2-amino-2-methylpropanoate hydrochloride could also exhibit interesting binding properties .

Scientific Research Applications

1. Photopolymerization Applications Benzyl 2-amino-2-methylpropanoate hydrochloride is utilized in novel photopolymerization processes. Guillaneuf et al. (2010) explored a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, showing its decomposition under UV irradiation to generate corresponding radicals. This compound is significant in the development of nitroxide-mediated photopolymerization (NMP2) processes, demonstrating advancements in photoinitiated polymerization techniques (Guillaneuf et al., 2010).

2. Crystallography and Molecular Conformation Studies The substance is important in crystallography and studying molecular conformations. Gebreslasie, Jacobsen, and Görbitz (2011) detailed the crystallization of a related compound in two polymorphic forms, offering insights into the molecular conformations typical of α-helical and mixed 3(10)- and α-helical conformations. Such studies are crucial for understanding the structural aspects of similar compounds (Gebreslasie, Jacobsen, & Görbitz, 2011).

3. Chemical Synthesis and Schiff Base Compounds In chemical synthesis, this compound is involved in the preparation of Schiff base compounds. Shipra (2015) described the preparation of 2-amino benzohydroxamic acid through interaction with methyl benzoate and hydroxylamine hydrochloride. This process highlights the compound's role in synthesizing specialized Schiff bases, which are integral in various chemical reactions (Shipra, 2015).

4. Peptide Synthesis It's also used in peptide synthesis. Svete, Aljaẑ-Roẑiĉ, and Stanovnik (1997) utilized derivatives of benzyl 2-amino-2-methylpropanoate hydrochloride in the synthesis of protected dipeptide esters. This work contributes to the broader field of peptide synthesis, particularly in developing new methods for protecting groups in peptides (Svete, Aljaẑ-Roẑiĉ, & Stanovnik, 1997).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H317 and H319 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

benzyl 2-amino-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-11(2,12)10(13)14-8-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUUEIDXKLFLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10613443
Record name Benzyl 2-methylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-amino-2-methylpropanoate hydrochloride

CAS RN

60421-20-7
Record name Benzyl 2-methylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(tert-butoxycarbonylamino)-2-methylpropionic acid (4.06 g) in N,N-dimethylformamide (40 mL) were added potassium carbonate (4.15 g) and benzyl bromide (2.85 mL), and the mixture was stirred at room temperature for 2 hours. The reaction mixture was poured into water, and the resulting mixture was extracted with ethylacetate. The extract was washed with water and brine, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure. The residue (solid) was treated with n-hexane and collected by filtration. The crystals were dried under reduced pressure to give benzyl 2-(tert-butoxycarbonylamino)-2-methylpropionate (4.44 g). To the obtained benzyl 2-(tert-butoxycarbonylamino)-2-methylpropionate (4.44 g) was added 4 mol/L hydrochloric acid (1,4-dioxane solution, 15 mL), and the mixture was stirred at room temperature overnight. The reaction mixture was diluted with diethyl ether, and the mixture was stirred for 1 hour. The insoluble material was collected by filtration, washed with diethyl ether and dried under reduced pressure to give the title compound (3.4 g).
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Fushimi, H Teranishi, K Shimizu, S Yonekubo… - Bioorganic & medicinal …, 2013 - Elsevier
… was prepared from 12a, as described for the synthesis of 12a using 1-benzyloxycarbonylpiperazine without Et 3 N, instead of benzyl 2-amino-2-methylpropanoate hydrochloride, in 69% …

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